molecular formula C10H11F2N5O3 B13082674 (2R,3R,5R)-5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

(2R,3R,5R)-5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Cat. No.: B13082674
M. Wt: 287.22 g/mol
InChI Key: CHTZUQHTKOSZKY-NVMQTXNBSA-N
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Description

(2R,3R,5R)-5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base, difluoro groups, and a tetrahydrofuran ring. It is often used in research and development due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5R)-5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the formation of the purine base and the introduction of difluoro groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,5R)-5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (2R,3R,5R)-5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and nucleic acids. Its purine base makes it a candidate for investigating DNA and RNA-related processes.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it valuable for various applications, including the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (2R,3R,5R)-5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The purine base allows it to bind to nucleic acids, potentially affecting DNA and RNA synthesis. The difluoro groups may enhance its binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Fludarabine: A synthetic purine analog used in cancer treatment.

    Cladribine: Another purine analog with applications in treating hematological malignancies.

Uniqueness

(2R,3R,5R)-5-(6-Amino-9H-purin-9-yl)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its combination of a purine base with difluoro groups and a tetrahydrofuran ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H11F2N5O3

Molecular Weight

287.22 g/mol

IUPAC Name

(2R,3R,5R)-5-(6-aminopurin-9-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H11F2N5O3/c11-10(12)6(19)4(1-18)20-9(10)17-3-16-5-7(13)14-2-15-8(5)17/h2-4,6,9,18-19H,1H2,(H2,13,14,15)/t4-,6-,9-/m1/s1

InChI Key

CHTZUQHTKOSZKY-NVMQTXNBSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)(F)F)N

Origin of Product

United States

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